molecular formula C9H4BrCl2N B3193514 4-Bromo-3,6-dichloroquinoline CAS No. 724787-88-6

4-Bromo-3,6-dichloroquinoline

Cat. No.: B3193514
CAS No.: 724787-88-6
M. Wt: 276.94 g/mol
InChI Key: ANMUWVGGEUHJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,6-dichloroquinoline is a halogenated quinoline derivative featuring bromine at position 4 and chlorine atoms at positions 3 and 6 of the quinoline scaffold. This compound belongs to a class of molecules widely investigated for their utility in medicinal chemistry, particularly as intermediates in synthesizing kinase inhibitors, receptor ligands, and antimicrobial agents . The strategic placement of halogens on the quinoline ring modulates electronic properties, solubility, and reactivity, making it a versatile building block for further functionalization .

Properties

CAS No.

724787-88-6

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

4-bromo-3,6-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H

InChI Key

ANMUWVGGEUHJNQ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Br)Cl

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-3,6-dichloroquinoline are best contextualized by comparing it to related halogenated quinolines. Key differences arise from substituent positions, additional functional groups, and synthetic routes.

Structural and Physical Properties

Table 1: Comparative Physical and Structural Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight Solubility
4-Bromo-3,6-dichloroquinoline 4-Br, 3-Cl, 6-Cl C₉H₄BrCl₂N 276.8 (calc.) Chloroform (Slight)
7-Bromo-4,6-dichloroquinoline 7-Br, 4-Cl, 6-Cl C₉H₄BrCl₂N 276.8 (calc.) Not specified
6-Bromo-4-chloro-3-nitroquinoline 6-Br, 4-Cl, 3-NO₂ C₉H₄BrClN₂O₂ 287.49 Chloroform, MeOH, DMSO
4-Bromo-3-chloroquinoline 4-Br, 3-Cl C₉H₅BrClN 242.50 Not specified
3-Bromo-6,7-dichloroquinolin-4-amine 3-Br, 6-Cl, 7-Cl, 4-NH₂ C₉H₅BrCl₂N₂ 292.9 (calc.) Not specified

Key Observations:

  • Substituent Positioning: Bromine at position 4 (vs.
  • Functional Groups: The nitro group in 6-Bromo-4-chloro-3-nitroquinoline enhances electrophilicity but reduces solubility compared to amino-substituted analogs .
  • Molecular Weight: Halogen count directly impacts molecular weight; 4-Bromo-3,6-dichloroquinoline is heavier than mono-halogenated derivatives like 4-Bromo-3-chloroquinoline .

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